molecular formula C21H15F4N5O2S B1683753 Apalutamide CAS No. 956104-40-8

Apalutamide

Número de catálogo: B1683753
Número CAS: 956104-40-8
Peso molecular: 477.4 g/mol
Clave InChI: HJBWBFZLDZWPHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Metastatic Castration-Sensitive Prostate Cancer (mCSPC)

Clinical Trials:

  • TITAN Study: This pivotal Phase III trial demonstrated that apalutamide combined with androgen deprivation therapy significantly improved overall survival (OS) and radiographic progression-free survival (rPFS) compared to placebo plus androgen deprivation therapy. The hazard ratios for death were 0.67 (95% CI, 0.51 to 0.89; P = .005) and for rPFS were 0.48 (95% CI, 0.39 to 0.60; P < .001) .
  • SPARTAN Study: In this study, this compound showed a 25% reduction in the risk of death compared to placebo in patients with nmCRPC . The results indicated improved metastasis-free survival and a favorable safety profile.

Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

Efficacy:

  • This compound has been shown to significantly delay the progression of nmCRPC. In the SPARTAN trial, it achieved a notable increase in metastasis-free survival compared to placebo . The drug was the first approved by the U.S. Food and Drug Administration for this indication.

Safety Profile

This compound is generally well-tolerated among patients, with adverse events similar to those observed in other androgen receptor inhibitors. The most common side effects include fatigue, rash, and hypertension. Notably, health-related quality of life remains stable during treatment .

Real-World Evidence

Recent studies have provided insights into the effectiveness of this compound in real-world settings:

  • A study comparing PSA90 response rates between this compound and abiraterone acetate found that 62.2% of patients on this compound achieved a significant reduction in prostate-specific antigen levels within six months compared to 41.6% for abiraterone .
  • Another analysis indicated that patients treated with this compound had a median time to achieve PSA90 response of 3.6 months versus 10.3 months for those on abiraterone .

Case Study 1: Efficacy in Older Patients

A comprehensive assessment from both TITAN and SPARTAN studies highlighted that this compound is effective across various age groups, maintaining health-related quality of life while improving clinical outcomes .

Case Study 2: Comparison with Enzalutamide

In a retrospective analysis, this compound demonstrated superior OS benefits compared to enzalutamide in patients with mCSPC at 24 months . This finding emphasizes its potential as a preferred treatment option in certain patient populations.

Summary Table of Clinical Trials

Trial NamePopulationTreatment ComparisonKey Findings
TITANmCSPCThis compound + ADT vs Placebo + ADTImproved OS (HR: 0.67), rPFS (HR: 0.48)
SPARTANnmCRPCThis compound + ADT vs Placebo + ADT25% reduction in risk of death

Comparación Con Compuestos Similares

La apalutamida a menudo se compara con otros antiandrógenos de segunda generación como la darolutamida y la enzalutamida. Si bien los tres compuestos tienen mecanismos de acción similares, la darolutamida tiene la mayor afinidad de unión a los receptores de andrógenos . La apalutamida y la enzalutamida tienen altas tasas de absorción independientemente de la ingesta de alimentos, mientras que la darolutamida requiere administración con alimentos debido a su baja biodisponibilidad . Además, la darolutamida tiene una menor penetración en el sistema nervioso central y un menor riesgo de interacciones farmacológicas con el citocromo P450 en comparación con la apalutamida y la enzalutamida .

Conclusión

La apalutamida es un compuesto crucial en el tratamiento del cáncer de próstata, con aplicaciones significativas en la investigación científica. Su mecanismo de acción único y su comparación con compuestos similares destacan su importancia en el campo de la oncología. La síntesis y las reacciones químicas de la apalutamida proporcionan información sobre su preparación y estabilidad, convirtiéndola en un compuesto valioso tanto para fines clínicos como de investigación.

Actividad Biológica

Apalutamide is a second-generation androgen receptor (AR) antagonist primarily used in the treatment of prostate cancer. Its mechanism of action, clinical efficacy, and safety profile have been extensively studied. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound selectively binds to the ligand-binding domain of the AR with 7 to 10-fold greater affinity than bicalutamide. This binding inhibits the translocation of the AR into the nucleus, preventing the receptor from activating androgen-responsive genes critical for prostate cancer progression .

Key Mechanistic Insights:

  • Full Antagonist Activity: this compound exhibits full antagonist activity in AR-overexpressing cell lines and those with mutations that confer resistance to other antiandrogens like bicalutamide .
  • Inhibition of Gene Expression: In LNCaP/AR cells, this compound effectively blocked R1881-induced expression of prostate-specific antigen (PSA) and other target genes, demonstrating its potency in inhibiting AR signaling pathways .

Clinical Efficacy

This compound has demonstrated significant clinical benefits in various settings, particularly in nonmetastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).

Phase III Trials

  • SPARTAN Trial : This study evaluated this compound in nmCRPC patients. Results showed:
    • Metastasis-Free Survival (MFS) : this compound significantly improved MFS compared to placebo (HR 0.28; 95% CI 0.23-0.35; P<0.0001) .
    • Overall Survival (OS) : Although OS data were not mature at the time of analysis, trends favored this compound treatment .
  • TITAN Trial : In mCSPC patients:
    • Overall Survival : this compound combined with androgen deprivation therapy (ADT) resulted in a 33% reduction in the risk of death compared to placebo (HR 0.67; 95% CI 0.51-0.89; P=0.005) .
    • Radiographic Progression-Free Survival (rPFS) : The combination therapy significantly delayed rPFS (HR 0.48; 95% CI 0.39-0.60; P<0.001) .

Safety Profile

The safety profile of this compound has been characterized as manageable, with adverse events consistent with those observed in other antiandrogens.

Common Adverse Events:

  • Fatigue
  • Rash
  • Hypertension
  • Falls

In clinical studies, health-related quality of life was preserved during treatment with this compound .

Comparative Efficacy

A comparative analysis between this compound and bicalutamide showed that this compound produced superior tumor regression rates in preclinical models:

TreatmentTumor Regression RateProliferative Index DecreaseApoptotic Rate Increase
This compound>50%60%10-fold
Bicalutamide<20%Not specifiedNot specified

This table illustrates the enhanced efficacy of this compound over bicalutamide in reducing tumor growth and promoting apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

  • A study involving older patients with advanced prostate cancer demonstrated that this compound plus ADT led to significant PSA declines across all age groups while maintaining quality of life .
  • In patients previously treated with docetaxel, this compound showed robust activity and a favorable safety profile, underscoring its potential as a treatment option even after prior therapies .

Propiedades

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWBFZLDZWPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241899
Record name ARN-509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Persistent androgen receptor (AR) signaling is a common feature of castration-resistant prostate cancer (CRPC), attributed to AR gene-amplification, AR gene mutation, increased AR expression or increased androgen biosynthesis in prostate tumors. Apalutamide is an antagonist of AR that to the binding-site in the ligand-binding domain of the receptor with the IC50 of 16 nM. Upon binding, apalutamide disrupts AR signalling, inhibits DNA binding, and impedes AR-mediated gene transcription. Apalutamide impairs the translocation of AR from the cytoplasm to the nucleus thus reduces the concentrations of AR available to interact with the androgen response-elements (AREs). Upon treatment with apalutamide, AR was not recruited to the DNA promoter-regions. Its main metabolite, N-desmethyl apalutamide, is a less potent inhibitor of AR, and exhibited one-third the activity of apalutamide in an in vitro transcriptional reporter assay.
Record name Apalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

956104-40-8
Record name Apalutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956104-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apalutamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956104408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARN-509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T36H88UA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile, 9, A is reacted with 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide B in DMF solution by heating in a microwave at 80° C. for 20 hours. Methanol and hydrochloric acid are then added and the reaction allowed to proceed for 2 hours to produce 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide, A52 (yield 35 to 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Crude 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile 9 (1.390 g, 6.07 mmol) is placed in a 50 mL round-bottomed flask and 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide 10 (0.5 g, 2.022 mmol) is added to the flask. The mixture is left under vacuum (using an oil pump) for 1 hour. N,N-dimethylformamide (DMF) (6 ml) is added, the flask sealed under argon with a stopper and heated to 80° C. in a CEM microwave reactor for 20 hours. Methanol (10 ml) and 2N HCl (6 ml) is added and the mixture is refluxed for 2 hours. The mixture is diluted with water (30 ml) and saturated aqueous NaHCO3 (30 ml) is added. The mixture is extracted with ethyl acetate (3×20 ml).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Apalutamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Apalutamide
Reactant of Route 3
Reactant of Route 3
Apalutamide
Reactant of Route 4
Reactant of Route 4
Apalutamide
Reactant of Route 5
Reactant of Route 5
Apalutamide
Reactant of Route 6
Reactant of Route 6
Apalutamide
Customer
Q & A

Q1: What is the primary mechanism of action of Apalutamide?

A1: this compound is a selective, competitive inhibitor of the androgen receptor (AR) signaling pathway. [, , ] It directly binds to the ligand-binding domain of the androgen receptor, effectively blocking its function. [, , ] This prevents AR-mediated transcriptional activity by hindering nuclear translocation, DNA binding, and subsequent gene expression. [, ]

Q2: Does this compound affect the androgen receptor in cells beyond cancer cells?

A2: Research suggests that this compound's effects extend beyond cancer cells, as the androgen receptor is also expressed in stromal and immune cells. [] This broader interaction could have implications for both innate and adaptive immune responses within the tumor microenvironment. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. For precise information, consult comprehensive chemical databases or the drug's official documentation.

Q4: Can this compound tablets be administered differently for patients who have difficulty swallowing?

A4: Yes, this compound tablets exhibit a unique property of easy disintegration and dispersion in aqueous vehicles. [] This eliminates the need to crush or split the tablets. [] Studies show that mixing this compound tablets with applesauce, yogurt, orange juice, or green tea does not affect drug purity, dose, or stability, offering alternative administration methods. []

Q5: Does the time taken to prepare an this compound mixture in an aqueous vehicle affect its efficacy?

A5: Research suggests that variations in preparation time for this compound mixtures in applesauce, yogurt, orange juice, or green tea do not influence drug purity, dose, or stability. [] This highlights the flexibility in preparation without compromising drug quality.

Q6: What are the long-term stability characteristics of this compound?

A6: The research papers predominantly focus on short-term stability studies, particularly in the context of formulation and administration. [, ] Long-term stability data under various conditions require further investigation.

Q7: How is this compound metabolized in the body?

A7: this compound is primarily metabolized in the liver. [] Studies indicate a significant role of CYP2C8 and CYP3A4 enzymes in its metabolism. [] This metabolic pathway leads to the formation of several metabolites, with the N-desmethyl metabolite (M3) and an inactive carboxylic acid metabolite (M4) being the most abundant in plasma. []

Q8: What is the bioavailability of this compound after oral administration?

A8: Research shows that this compound exhibits nearly 100% absolute oral bioavailability. [] This suggests efficient absorption from the gastrointestinal tract.

Q9: How is this compound eliminated from the body?

A9: this compound demonstrates a slow elimination profile, with a mean plasma half-life ranging from 151 to 178 hours. [] It is predominantly excreted through urine (64.6%) and feces (24.3%). []

Q10: What is the evidence for this compound's efficacy in treating prostate cancer?

A10: Multiple clinical trials, including SPARTAN and TITAN, demonstrate this compound's efficacy in treating specific types of prostate cancer. [, , , , , , , , , ] In the SPARTAN trial, this compound significantly prolonged metastasis-free survival in men with non-metastatic castration-resistant prostate cancer. [] Similarly, the TITAN trial demonstrated improved overall survival and radiographic progression-free survival in patients with metastatic castration-sensitive prostate cancer. [, , ]

Q11: Does prior treatment with other therapies impact this compound's effectiveness?

A11: Research suggests that prior exposure to AR signaling inhibitors may influence this compound's effectiveness. [] In a study evaluating this compound combined with abiraterone acetate plus prednisone, patients without prior exposure to AR signaling inhibitors exhibited a longer treatment duration and a more significant decrease in prostate-specific antigen (PSA) levels. []

Q12: What are the common side effects associated with this compound treatment?

A12: While this Q&A focuses on the scientific aspects of this compound and not its side effects, the research does highlight that skin rash is a frequently reported adverse event associated with this compound treatment. [, , , , , , , , , ]

Q13: Are there any ongoing research efforts to improve this compound delivery to specific targets?

A13: The provided research papers primarily focus on this compound's pharmacologic properties and clinical trial results. Information regarding targeted drug delivery approaches or specific formulation strategies to enhance tissue penetration requires further investigation.

Q14: Are there specific biomarkers associated with this compound response or resistance?

A14: Research suggests that PSA decline during this compound therapy correlates with improved survival and positive treatment outcomes in individuals with metastatic prostate cancer. [] Deep PSA decline could serve as a potential biomarker for monitoring treatment response and predicting long-term benefits. []

Q15: What analytical methods are employed to quantify this compound levels?

A15: Several analytical techniques are utilized to quantify this compound, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] A validated LC-MS/MS method using dried blood spots has been developed, offering a minimally invasive sampling approach for pharmacokinetic studies. []

Q16: Have any analytical methods been developed to study the stability of this compound?

A16: Yes, researchers have developed and validated a stability-indicating ultra-performance liquid chromatography method using a diode array detector (UPLC-DAD) for quantifying this compound in human plasma. [] This method enables the assessment of this compound stability under various storage conditions, contributing to optimized formulation and storage practices. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.